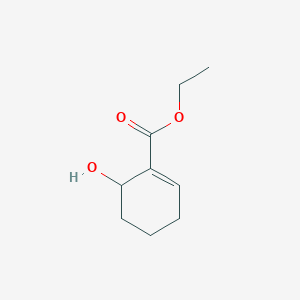
2-Methyl-4-nitrophenyl isocyanide
Vue d'ensemble
Description
2-Methyl-4-nitrophenyl isocyanide, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanide. This compound is characterized by its unique chemical structure, which includes a nitro group and an isocyanide group attached to a benzene ring. The presence of these functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrophenyl isocyanide typically involves the formylation of an amine followed by the dehydration of the resulting formamide to produce the isocyanide. A common method includes the use of a dehydrating agent and a base to facilitate the reaction . The reaction conditions are crucial, as the nature and stoichiometric quantities of the dehydrating agent and base play a significant role in the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which is efficient and scalable. This method involves the direct conversion of amines to isocyanides using formylation and dehydration steps in a single reaction vessel . The process is designed to minimize the exposure to hazardous fumes and improve the overall safety and efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-nitrophenyl isocyanide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as Raney nickel.
Substitution: Reagents like primary and secondary amines are used to form substituted ureas.
Major Products:
Oxidation: Reduction of the nitro group yields 2-methyl-4-aminophenyl isocyanide.
Substitution: Reaction with amines produces urea derivatives.
Applications De Recherche Scientifique
2-Methyl-4-nitrophenyl isocyanide is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitrophenyl isocyanide involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanide carbon. This reactivity allows it to form stable adducts with various nucleophiles, facilitating the synthesis of diverse chemical entities . The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl isocyanate
- 2-Methylphenyl isocyanide
- 4-Methoxyphenyl isocyanide
Comparison: 2-Methyl-4-nitrophenyl isocyanide is unique due to the presence of both a nitro group and an isocyanide group on the benzene ring. This combination imparts distinct reactivity compared to similar compounds, such as 4-nitrophenyl isocyanate, which lacks the methyl group, or 2-methylphenyl isocyanide, which lacks the nitro group . The presence of both functional groups allows for a broader range of chemical reactions and applications.
Propriétés
IUPAC Name |
1-isocyano-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPYRZEVUIFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride](/img/structure/B3041361.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)
![N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041365.png)



![N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041373.png)

![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)
